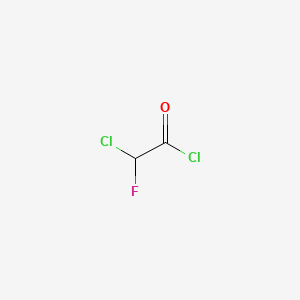

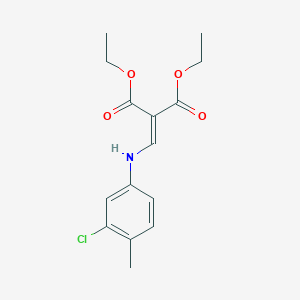

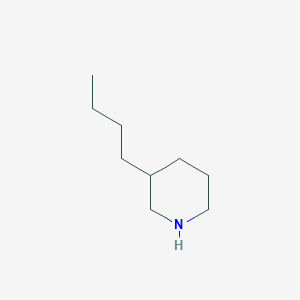

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate" is a derivative of diethyl malonate, which is a key intermediate in various chemical syntheses. Diethyl malonate itself is a diester of malonic acid and is known for its utility in the synthesis of various compounds, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of diethyl malonate derivatives can be achieved through various methods. For instance, the reaction of palladium diacetate, triethylamine, ethyl chlorocarbonate, and carbon monoxide in acetonitrile at room temperature yields diethyl malonate in good yield, as demonstrated in one study . Another paper describes the synthesis of a related compound, Diethyl 2-(2-chloronicotinoyl)malonate, using 2-chloronicotinic acid through a two-step process with an overall yield of 83.3% . These methods highlight the versatility and accessibility of diethyl malonate derivatives.

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal structure of a similar compound, diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate, shows a strong conjugating effect along the molecule and significant coplanarity of the nitro group, five-membered-ring, methylene, and one ester arm of the malonate . This suggests that the molecular structure of "Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate" would also exhibit similar intramolecular interactions and coplanarity.

Chemical Reactions Analysis

Diethyl malonate derivatives can undergo various chemical reactions, including C-alkylation. For instance, the C-alkylation of nitroso chlorides with diethyl malonate in the presence of anhydrous K2CO3 at room temperature results in the formation of α-substituted oximes with diethyl malonate moieties in yields ranging from 20 to 90% . This indicates that "Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate" could potentially be used in similar alkylation reactions to yield novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl malonate derivatives are influenced by their molecular structure. The presence of substituents such as chloro and nitro groups can affect the strength of hydrogen bonding and other non-covalent interactions within the crystal lattice . These interactions can, in turn, influence properties such as solubility, melting point, and reactivity. The specific properties of "Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate" would depend on its exact molecular conformation and the nature of its substituents.

科学的研究の応用

Supramolecular Assembly Formation

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate (DAM) derivatives play a significant role in forming supramolecular assemblies through non-covalent interactions. Studies of DAM derivatives have revealed the presence of strong intramolecular N–H⋯O hydrogen bonding, forming graph-set motif S11 (6). These interactions are influenced by chloro and nitro substitutions, impacting the molecular conformation and bonding strengths. Such insights are crucial in understanding the compound's role in molecular assembly and design (Shaik, Angira, & Thiruvenkatam, 2019).

Synthesis and Applications in Polymerization

This compound is also significant in the synthesis of various quinoline derivatives, which have biological activities like antiviral, immunosuppressive, and anticancer properties. The method of synthesizing this compound at room temperature offers potential for industrial-scale production, particularly for its application in the synthesis of biological active compounds (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018). Additionally, its use as an initiator in polymerization of methyl methacrylate at room temperature with high yields signifies its relevance in polymer science (Bıçak & Özeroğlu, 2001).

Role in Synthesis of Small Molecule Anticancer Drugs

The compound also serves as an important intermediate in the synthesis of small molecule anticancer drugs. Its nitrogen-containing water-soluble carboxylic acid feature is particularly significant in the development of new anticancer treatments. The development of efficient and rapid synthesis methods for such intermediates is crucial for advancing cancer therapy (Xiong et al., 2018).

Catalytic Applications in Polymerization

Furthermore, the compound has applications in catalysis, particularly in the ring-opening polymerization of ε-caprolactone. Al complexes bearing derivatives of this compound have shown high catalytic activity and efficiency, demonstrating its potential in the field of catalytic polymerization (Chang et al., 2019).

Safety And Hazards

特性

IUPAC Name |

diethyl 2-[(3-chloro-4-methylanilino)methylidene]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-11-7-6-10(3)13(16)8-11/h6-9,17H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSBWDWUCUPQEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=C(C=C1)C)Cl)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428460 |

Source

|

| Record name | Diethyl [(3-chloro-4-methylanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate | |

CAS RN |

103976-11-0 |

Source

|

| Record name | Diethyl [(3-chloro-4-methylanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)

![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)